
Methyl 2-((diphenylmethylene)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Übersicht
Beschreibung
“Methyl 2-((diphenylmethylene)amino)acetate” is a derivative of glycine . It is a white to yellow solid with a molecular weight of 253.3 .
Molecular Structure Analysis
The molecular formula of “Methyl 2-((diphenylmethylene)amino)acetate” is C16H15NO2 . The InChI code is 1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-((diphenylmethylene)amino)acetate” is a white to yellow solid . It has a molecular weight of 253.3 . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Methyl 2-((diphenylmethylene)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a compound involved in various synthesis processes. For instance, Göksu et al. (2003) describe the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, where methylation and other reactions are crucial steps (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). Similarly, in 2006, Göksu et al. presented an alternative synthesis method for a dopaminergic drug using a related compound (Göksu, SeÇen, & Sütbeyaz, 2006).
Biological Activity
The compound is also involved in research exploring its biological activities. Hamdy et al. (2013) synthesized various derivatives of 2-acetyl-5,6,7,8-tetrahydronaphthalene and investigated their antioxidant and tumor inhibitory activities, demonstrating significant results against liver cancer cells (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Chemoenzymatic Applications
The compound's derivatives are utilized in chemoenzymatic applications as well. For example, Li et al. (2011) studied the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and analogues using Candida antarctica lipase B, showing its effective use in the resolution of cyclic α-quaternary α-amino esters (Li, Rantapaju, & Kanerva, 2011).
Photoreactions and Electron Transfer
Yamashita et al. (1991) explored the photoamination of aryl-substituted alkenes, demonstrating how photochemical electron transfer processes can lead to various chemical transformations involving similar compounds (Yamashita, Shiomori, Yasuda, & Shima, 1991).
Synthesis of Agonists
Research by McDermott et al. (1975) in the field of medicinal chemistry involved the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene compounds as potential dopaminergic agonists, indicating the compound's relevance in drug development (McDermott, McKenzie, & Phillips, 1975).
Organoboron Compounds
Kliegel et al. (1986) conducted structural studies on organoboron compounds, showcasing the compound's significance in understanding complex molecular structures (Kliegel, Motzkus, Nanninga, Rettig, & Trotter, 1986).
Wirkmechanismus
“Methyl 2-((diphenylmethylene)amino)acetate” is a glycine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(benzhydrylideneamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c1-28-25(27)23-21-15-9-8-10-18(21)16-17-22(23)26-24(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-7,11-14,16-17H,8-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPICKYKZWJHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1CCCC2)N=C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2968494.png)
![N-butyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2968496.png)
![(3Ar,6aS)-3a-(pyrrolidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2968498.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-{[4-(benzyloxy)phenyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2968499.png)

![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)
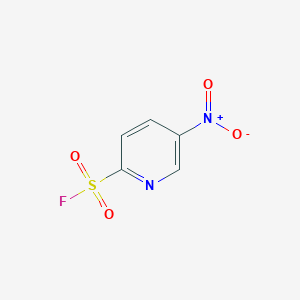
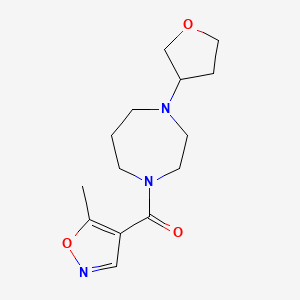
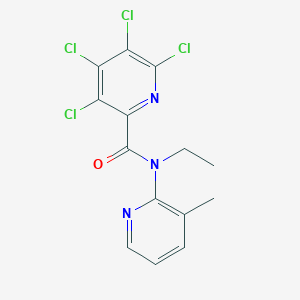
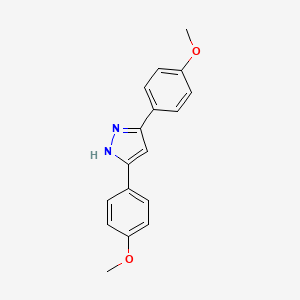
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2968513.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2968514.png)
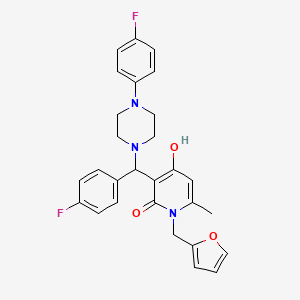
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2968516.png)